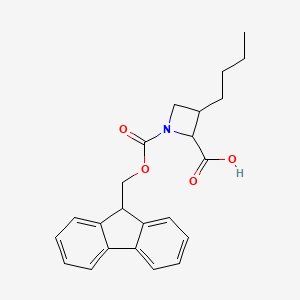
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid is a synthetic compound that belongs to the class of azetidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, azetidine-2-carboxylic acid, is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the Fmoc-protected azetidine-2-carboxylic acid.
Butylation: The Fmoc-protected azetidine-2-carboxylic acid is then subjected to butylation using butyl bromide in the presence of a base like potassium carbonate to introduce the butyl group at the 3-position of the azetidine ring.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: The Fmoc protecting group is widely used in solid-phase peptide synthesis to protect amino groups during the stepwise assembly of peptides.
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms due to its ability to form stable peptide bonds.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the azetidine ring, preventing unwanted side reactions during peptide bond formation. The protecting group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to build the desired peptide sequence.
Comparison with Similar Compounds
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid can be compared with other Fmoc-protected amino acids and azetidine derivatives:
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-pyrrolidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but differs in the ring structure, containing a pyrrolidine ring instead of an azetidine ring.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-lysine: This compound also features the Fmoc group but is based on the amino acid lysine.
The uniqueness of this compound lies in its specific azetidine ring structure and the presence of the butyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c1-2-3-8-15-13-24(21(15)22(25)26)23(27)28-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20-21H,2-3,8,13-14H2,1H3,(H,25,26) |
InChI Key |
CXNTYVJWOKLPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


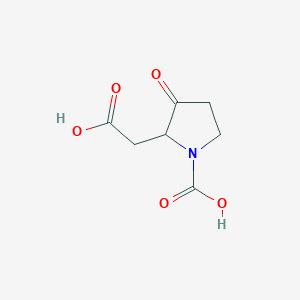
![5-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12858052.png)
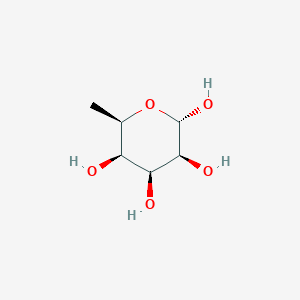
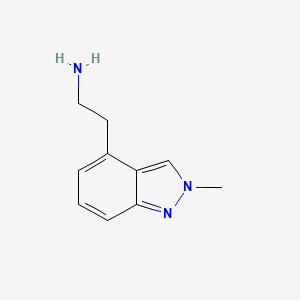
![3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
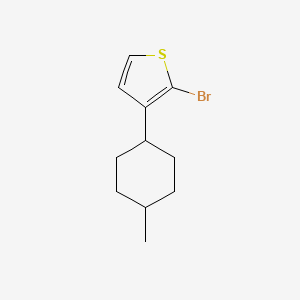
![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine](/img/structure/B12858078.png)

![3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12858092.png)

![1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12858114.png)

![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)

